molecular formula C14H19N3 B12684661 N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline CAS No. 85959-33-7

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline

Cat. No.: B12684661
CAS No.: 85959-33-7
M. Wt: 229.32 g/mol
InChI Key: YQMJEAFUKUYATB-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline typically involves the reaction of N-ethyl aniline with 2-(2-methyl-1H-imidazol-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
  • N-Propyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline
  • N-Butyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline

Uniqueness

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

85959-33-7

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-ethyl-N-[2-(2-methylimidazol-1-yl)ethyl]aniline

InChI

InChI=1S/C14H19N3/c1-3-16(14-7-5-4-6-8-14)11-12-17-10-9-15-13(17)2/h4-10H,3,11-12H2,1-2H3

InChI Key

YQMJEAFUKUYATB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C=CN=C1C)C2=CC=CC=C2

Origin of Product

United States

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